1,1'-Diethyl-4,4'-bipyridinium

Overview

Description

“1,1’-Diethyl-4,4’-bipyridinium” is a type of bipyridinium compound . It can be used as an electrochromic (EC) material and forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .

Synthesis Analysis

The synthesis of “1,1’-Diethyl-4,4’-bipyridinium” involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis utilizes the Zincke reaction and the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium salts .

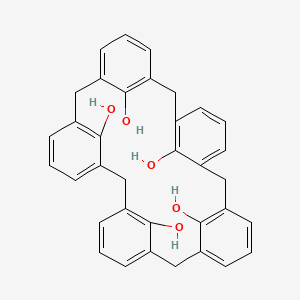

Molecular Structure Analysis

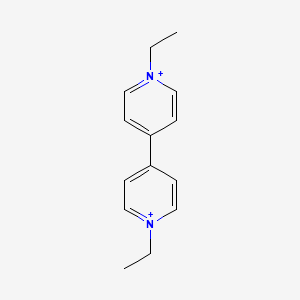

The molecular structure of “1,1’-Diethyl-4,4’-bipyridinium” is planar . The molecular formula is C14H18N2 and the average mass is 214.305 Da .

Chemical Reactions Analysis

The chemical reactions of “1,1’-Diethyl-4,4’-bipyridinium” involve multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Physical And Chemical Properties Analysis

“1,1’-Diethyl-4,4’-bipyridinium” is stable except under alkaline conditions . It is a colorless crystalline solid that decomposes at approximately 300°C . It is sparingly soluble in lower alcohols and insoluble in hydrocarbons .

Scientific Research Applications

1,1'-Diethyl-4,4'-bipyridinium is widely used in scientific research, particularly in organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, it is used in the oxidation of alcohols, amines, and sulfides. In analytical chemistry, it is used as a reagent for the determination of nitrite, nitrate, and sulfide ions. In biochemistry, it is used to study the structure and function of proteins and enzymes.

Mechanism of Action

Target of Action

1,1’-Diethyl-4,4’-bipyridinium, also known as Ethyl viologen dibromide, is a compound that primarily targets cells and their corresponding DNA . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .

Mode of Action

The compound interacts with its targets by maintaining the ability to be genotoxic to cells and their corresponding DNA . This means it can cause damage to the genetic information within a cell causing mutations, which can lead to cancer.

Biochemical Pathways

Its genotoxic effect suggests that it may interfere with dna replication and transcription processes, leading to cell cycle arrest .

Pharmacokinetics

Its use as an internal standard in serum analysis suggests that it may have some degree of bioavailability .

Result of Action

The primary result of 1,1’-Diethyl-4,4’-bipyridinium’s action is its genotoxic effect on cells and their DNA . This can lead to mutations and potentially, the development of cancerous cells.

Action Environment

The action, efficacy, and stability of 1,1’-Diethyl-4,4’-bipyridinium can be influenced by various environmental factors. For instance, it has been suggested that it forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . .

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1'-Diethyl-4,4'-bipyridinium in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and has a wide range of applications. The main limitation of using this compound in lab experiments is that it is a strong oxidizing agent and must be handled with care to avoid accidents.

Future Directions

There are numerous potential future directions for research involving 1,1'-Diethyl-4,4'-bipyridinium. These include further studies on its mechanism of action, its biochemical and physiological effects, and its applications in organic synthesis, analytical chemistry, and biochemistry. Additionally, further research could be conducted on its toxicity to organisms and its potential uses as a therapeutic agent. Finally, research could be conducted on the development of new and improved synthetic methods for the production of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1,1’-Diethyl-4,4’-bipyridinium plays a significant role in biochemical reactions due to its ability to undergo reversible redox reactions. It interacts with various enzymes and proteins, particularly those involved in electron transfer processes. For instance, it can act as an electron acceptor in reactions catalyzed by oxidoreductases. The compound’s interaction with these enzymes facilitates the transfer of electrons, thereby influencing the overall redox state of the cell .

Cellular Effects

The effects of 1,1’-Diethyl-4,4’-bipyridinium on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in oxidative stress responses, potentially leading to changes in the expression of genes involved in antioxidant defense. Additionally, it can affect cellular metabolism by altering the redox balance within the cell, which in turn can influence metabolic pathways .

Molecular Mechanism

At the molecular level, 1,1’-Diethyl-4,4’-bipyridinium exerts its effects through its redox activity. It can undergo one- and two-electron reductions, forming radical cations and other reduced species. These redox reactions can lead to the generation of reactive oxygen species (ROS), which can further interact with cellular components, leading to oxidative damage or signaling events. The compound can also bind to specific biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Diethyl-4,4’-bipyridinium can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to 1,1’-Diethyl-4,4’-bipyridinium can result in sustained oxidative stress, affecting cellular homeostasis .

Dosage Effects in Animal Models

The effects of 1,1’-Diethyl-4,4’-bipyridinium vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, 1,1’-Diethyl-4,4’-bipyridinium can cause adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

1,1’-Diethyl-4,4’-bipyridinium is involved in various metabolic pathways, particularly those related to redox reactions. It can interact with enzymes such as oxidoreductases, influencing the flow of electrons within the cell. The compound’s redox activity can also affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,1’-Diethyl-4,4’-bipyridinium is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The distribution of 1,1’-Diethyl-4,4’-bipyridinium can affect its biochemical activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of 1,1’-Diethyl-4,4’-bipyridinium is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity within the cell .

Properties

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQLUUDYDWDXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394533 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46713-38-6 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)